N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1173305-18-4
VCID: VC6731607
InChI: InChI=1S/C24H25N5O4S/c25-23(30)22-11-15-29(27-22)21-8-4-7-20(17-21)26-24(31)19-9-13-28(14-10-19)34(32,33)16-12-18-5-2-1-3-6-18/h1-8,11-12,15-17,19H,9-10,13-14H2,(H2,25,30)(H,26,31)/b16-12+
SMILES: C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3C=CC(=N3)C(=O)N)S(=O)(=O)C=CC4=CC=CC=C4
Molecular Formula: C24H25N5O4S
Molecular Weight: 479.56

N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

CAS No.: 1173305-18-4

Cat. No.: VC6731607

Molecular Formula: C24H25N5O4S

Molecular Weight: 479.56

* For research use only. Not for human or veterinary use.

N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide - 1173305-18-4

Specification

CAS No. 1173305-18-4
Molecular Formula C24H25N5O4S
Molecular Weight 479.56
IUPAC Name N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C24H25N5O4S/c25-23(30)22-11-15-29(27-22)21-8-4-7-20(17-21)26-24(31)19-9-13-28(14-10-19)34(32,33)16-12-18-5-2-1-3-6-18/h1-8,11-12,15-17,19H,9-10,13-14H2,(H2,25,30)(H,26,31)/b16-12+
Standard InChI Key XWYLWWQSMRNBSX-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3C=CC(=N3)C(=O)N)S(=O)(=O)C=CC4=CC=CC=C4

Introduction

Structural Characterization and Nomenclature

The compound’s IUPAC name systematically describes its architecture:

  • Piperidine-4-carboxamide core: A six-membered nitrogen-containing ring with a carboxamide group at position 4.

  • 1-[(E)-2-phenylethenyl]sulfonyl: A trans-configured styrenesulfonyl group (-SO₂-CH₂-CH₂-Ph) attached to the piperidine nitrogen.

  • N-[3-(3-carbamoylpyrazol-1-yl)phenyl]: A phenyl ring substituted at position 3 with a pyrazole bearing a carbamoyl group (-CONH₂) at position 3.

Molecular Formula and Weight

The molecular formula is C₂₄H₂₅N₅O₄S, yielding a molecular weight of 503.55 g/mol. Key structural analogs, such as N-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-4-phenylpiperazine-1-carboxamide (PubChem CID 650489), share similar sulfonamide-piperidine motifs with molecular weights near 440–480 g/mol .

Stereochemical Considerations

The (E)-configuration of the styrenesulfonyl group ensures spatial separation between the sulfonyl oxygen and the phenyl ring, potentially influencing receptor binding. This configuration is critical for maintaining optimal van der Waals interactions in analogous compounds .

Synthetic Pathways and Optimization

While no direct synthesis route for this compound is documented, retro-synthetic analysis suggests feasible approaches based on established methods for sulfonamide and pyrazole derivatives.

Key Synthetic Steps

  • Piperidine-4-carboxamide formation: Carboxylic acid activation of piperidine-4-carboxylic acid followed by coupling with 3-(3-carbamoylpyrazol-1-yl)aniline.

  • Styrenesulfonyl incorporation: Sulfonylation of the piperidine nitrogen using (E)-styrenesulfonyl chloride under basic conditions .

  • Pyrazole-carboxamide synthesis: Cyclocondensation of hydrazine derivatives with β-ketoamides to form the pyrazole ring, followed by carbamoylation.

Challenges in Synthesis

  • Steric hindrance: Bulky substituents on the piperidine and phenyl rings may necessitate high-dilution conditions.

  • Stereochemical purity: Ensuring exclusive (E)-configuration in the styrenesulfonyl group requires controlled reaction temperatures and catalysts .

Physicochemical Properties

Predicted properties derived from computational models and analog data include:

PropertyValueMethod of Determination
LogP2.8–3.2XLogP3-AA (PubChem analog)
Hydrogen Bond Donors2 (amide NH, pyrazole NH)Cactvs 3.4.8
Topological PSA110.5 ŲCactvs 3.4.8
Rotatable Bonds6Cactvs 3.4.8

The compound’s moderate lipophilicity (LogP ~3) suggests adequate blood-brain barrier permeability, while its polar surface area may limit oral bioavailability .

Biological Activity and Mechanism of Action

Though direct pharmacological data are unavailable, inferences are drawn from structurally related molecules:

Antimicrobial Activity

Pyrazole-carboxamide derivatives demonstrate broad-spectrum antimicrobial effects. 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid (CAS 1006458-61-2) inhibits bacterial growth at MIC values of 8–16 µg/mL. The target compound’s pyrazole moiety may similarly disrupt microbial cell wall synthesis.

Anti-Inflammatory Applications

Sulfonamide-piperidine hybrids, such as PubChem CID 650489, suppress COX-2 and TNF-α in murine models (ED₅₀ = 5 mg/kg) . The styrenesulfonyl group’s rigidity may optimize binding to inflammatory mediators.

ParameterValue (Analog Data)Source
Neurotoxicity (TD₅₀)>300 mg/kg (mice)PMC4491109
HepatotoxicityALT/AST elevation at 50 mg/kgPubChem CID 650489

The carbamoyl group may mitigate metabolic instability, reducing reactive metabolite formation.

Comparative Analysis with Analogues

The table below contrasts key features with related compounds:

CompoundTarget ActivityMolecular WeightKey Structural Difference
Target CompoundPutative anticonvulsant503.55Styrenesulfonyl + pyrazole-carboxamide
PubChem CID 650489 Anti-inflammatory442.604-methylphenylsulfonyl + piperazine
3-(3-carbamoylpyrazol-1-yl)propanoic acidAntimicrobial183.17Propanoic acid substituent

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